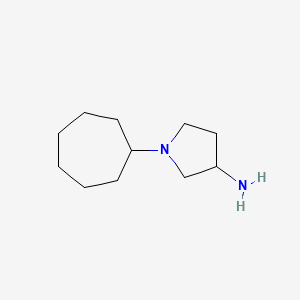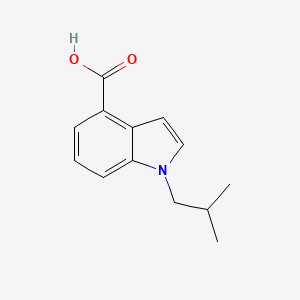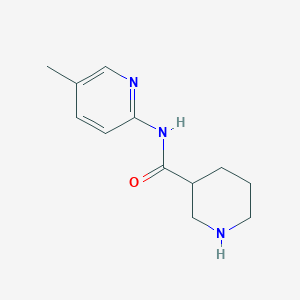
1-(1H-1,2,3,4-四唑-1-基)-3-甲基-4-苯磺酰氯
描述
3-Methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride is a chemical compound characterized by a benzene ring substituted with a methyl group, a tetrazolyl group, and a sulfonyl chloride group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methyl-4-aminobenzene-1-sulfonyl chloride as the starting material.
Reaction Steps: The amino group is first converted to a diazonium salt using nitrous acid. This diazonium salt is then reacted with sodium azide to introduce the tetrazolyl group, resulting in the formation of 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the methyl group to a carboxylic acid.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various nucleophiles such as alcohols, amines, and thiols under acidic or basic conditions.
Major Products Formed:
Oxidation: 3-Methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.
Reduction: 3-Methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonic acid.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: In biological research, the compound is used as a probe to study enzyme activities and interactions with biological macromolecules. Its tetrazolyl group can be used to label and track biological molecules.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new pharmaceuticals.
Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
作用机制
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been known to interact with various biological targets, including enzymes like acetylcholinesterase .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions .
Biochemical Pathways
Based on the known activities of similar compounds, it could potentially affect pathways related to the function of its target proteins .
Pharmacokinetics
Similar compounds are known to have good bioavailability due to their ability to form stable interactions with biological targets .
Result of Action
Based on the known activities of similar compounds, it could potentially induce changes in the function of its target proteins, leading to downstream effects on cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
相似化合物的比较
3-Methyl-4-(1H-1,2,3,4-tetrazol-1-yl)aniline
3-Methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
3-Methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)aniline
Uniqueness: Compared to similar compounds, 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride has a distinct sulfonyl chloride group, which imparts unique reactivity and potential applications. This group allows for a wider range of chemical transformations and interactions compared to other tetrazole derivatives.
属性
IUPAC Name |
3-methyl-4-(tetrazol-1-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2S/c1-6-4-7(16(9,14)15)2-3-8(6)13-5-10-11-12-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVLARWEOOZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Dimethyl[2-(piperidin-3-yloxy)ethyl]amine](/img/structure/B1420255.png)



![2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid](/img/structure/B1420259.png)
![N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420261.png)

![4-[(Oxiran-2-yl)methyl]thiomorpholine](/img/structure/B1420267.png)
![1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one](/img/structure/B1420269.png)

